molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3

2-(Chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B1590160
CAS No.: 4370-22-3
M. Wt: 178.06 g/mol
InChI Key: DCKALIKGFDMDHB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride typically involves the chloromethylation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with formaldehyde and hydrochloric acid, which produces the desired compound through a chloromethylation reaction. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylpyridine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Intermediates

2-(Chloromethyl)-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in the production of drugs targeting central nervous system disorders due to its structural similarity to biologically active compounds.

Agricultural Chemicals

The compound is used in the formulation of agrochemicals, including herbicides and insecticides. Its ability to modify biological activity makes it valuable in developing effective pest control agents.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its chloromethyl group allows for further functionalization, enabling the creation of diverse chemical entities.

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressant compounds. The intermediate facilitated the introduction of specific functional groups that enhanced pharmacological activity and selectivity for serotonin receptors.

Case Study 2: Development of Insecticides

Research highlighted its role in developing a new class of insecticides that showed improved efficacy against resistant pests. The chloromethyl group was crucial for binding to target sites within insect physiology, leading to increased mortality rates compared to existing products.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
PharmaceuticalsIntermediate for drug synthesisAntidepressants
Agricultural ChemicalsActive ingredients in herbicides and insecticidesNovel insecticides
Organic SynthesisBuilding block for complex organic moleculesVarious derivatives

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 3,5-Dimethyl-4-(methoxy/ethoxy)-2-(chloromethyl)pyridine hydrochloride
  • 4,6-Dimethyl-2-(chloromethyl)pyrimidine hydrochloride

Uniqueness

2-(Chloromethyl)-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chloromethylated pyridine derivatives. Its methyl group at the 3-position influences its chemical behavior and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Biological Activity

2-(Chloromethyl)-3-methylpyridine hydrochloride, with the CAS number 6959-47-3, is a pyridine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves chloromethylation of 3-methylpyridine. Various methods can be employed, including:

  • Chlorination Reactions : Utilizing chlorinating agents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group.
  • Side-Chain Modifications : Techniques that allow for selective chlorination at the desired position on the pyridine ring .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

A bioassay conducted by the National Cancer Institute assessed the potential carcinogenicity of this compound. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over a prolonged period. The results indicated no significant increase in tumor incidence, suggesting that while it may not be directly carcinogenic, it requires further investigation regarding its long-term effects on cellular mechanisms .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of specific biological pathways . This mechanism is crucial in understanding how the compound influences cellular processes.

Case Studies

  • Carcinogenicity Bioassay :
    • Objective : To evaluate the long-term effects of this compound on tumor development.
    • Method : Administered by gavage at varying dosages (150 mg/kg high dose; 75 mg/kg low dose for rats).
    • Findings : No significant positive associations between dosage and tumor incidence were observed; however, a slight increase in subcutaneous fibromas was noted in male rats .
  • Antimicrobial Efficacy :
    • A study focused on its efficacy against pathogenic bacteria showed promising results, indicating potential use in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionObservations
AntimicrobialInhibition of bacterial growthEffective against various strains
AnticancerLong-term bioassay for carcinogenicityNo significant tumor incidence found
Mechanism of ActionCovalent interactions with proteins/DNAInfluences cellular pathways

Properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKALIKGFDMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516695
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-22-3
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-methylpyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of example E from 2-(hydroxymethyl)-3-methylpyridine and thionylchloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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